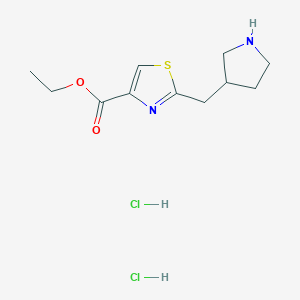

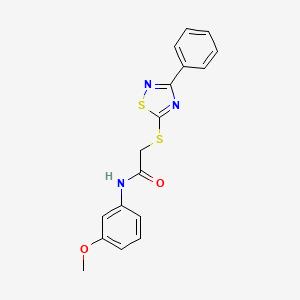

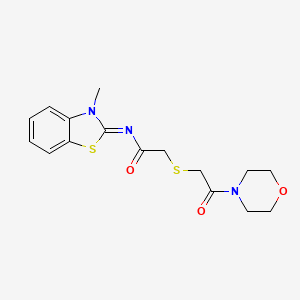

![molecular formula C7H4ClNO2S2 B2628010 Thieno[2,3-b]pyridine-5-sulfonyl chloride CAS No. 1864060-96-7](/img/structure/B2628010.png)

Thieno[2,3-b]pyridine-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-b]pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It has an average mass of 233.695 Da and a monoisotopic mass of 232.937195 Da .

Synthesis Analysis

The synthesis of this compound involves the use of 2 equivalents of thionyl chloride . Other methods include the remodeling of 3-formyl (aza)indoles/benzofurans , and the Suzuki cross-coupling reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.7 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Aqueous Solubility Improvement

Thieno[2,3-b]pyridines are recognized for their potent antiproliferative properties. However, their clinical application is limited due to low water solubility. Research aimed at improving this characteristic has explored two strategies: substituting the sulphur atom with nitrogen to increase solubility significantly, albeit with marginal activity against cancer cells, and using a polymer matrix for water solubilization of a potent thieno[2,3-b]pyridine derivative, which enhanced its potency against human pancreatic adenocarcinoma cells (Zafar et al., 2018).

Novel Synthetic Approaches

New methods have been developed for the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, showcasing good yield and reduced reaction time. These methods involve reactions of pyridine-thiones with chloromethyl organyl sulfones in the presence of potassium carbonate, demonstrating versatile synthetic utility for further functionalization (Kalugin & Shestopalov, 2019).

Ligand Design for Coordination Compounds

Thieno[2,3-b]pyridines have been employed as ligands in the synthesis of metal complexes with copper(II), nickel(II), and cobalt(II). These complexes, characterized by their structural properties, highlight the potential of thieno[2,3-b]pyridines in designing new coordination compounds, opening avenues for their application in material science and catalysis (Halgas et al., 2009).

Modulation of Metabotropic GluR5 Receptors

Thieno[2,3-b]pyridines have shown promise as negative allosteric modulators of metabotropic GluR5 receptors. Through hit-to-lead optimization, derivatives with improved affinity and ligand efficiency were developed, underscoring the therapeutic potential of thieno[2,3-b]pyridines in neurological disorders (Nógrádi et al., 2014).

Dye Synthesis

Thieno[2,3-b]pyridines have been utilized in the synthesis of novel azo dyes, showcasing their versatility in dye chemistry. These dyes, designed for polyester fibers, exhibit specific spectral characteristics and fastness properties, indicating the role of thieno[2,3-b]pyridines in the development of new materials for textile applications (Ho, 2005).

Mécanisme D'action

Target of Action

It has been suggested that it may interact with g protein-coupled receptors (gpcrs), specifically the a2a receptor . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.

Mode of Action

It is believed to bind to its target receptors, such as the a2a receptor, and modulate their activity . This modulation can lead to changes in cellular signaling pathways, potentially leading to various biological effects.

Pharmacokinetics

Its molecular weight of 233.7 suggests that it may have suitable properties for bioavailability, but further studies are needed to confirm this.

Result of Action

Given its potential interaction with gpcrs, it may influence cellular signaling and potentially have effects on cell proliferation, inflammation, and other processes .

Orientations Futures

Thieno[2,3-b]pyridine derivatives have shown potential in various fields due to their pharmacological and biological utility . They are being explored for their potential in combating multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

thieno[2,3-b]pyridine-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBNPKPVIBXXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

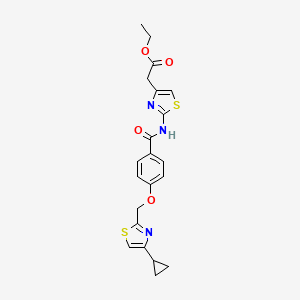

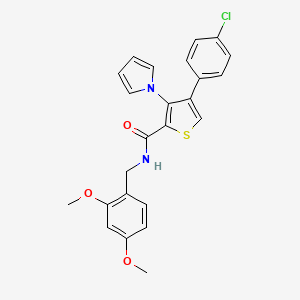

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)

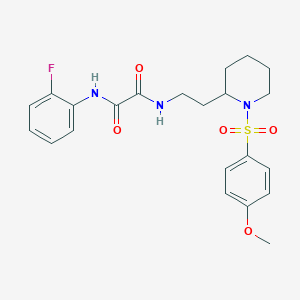

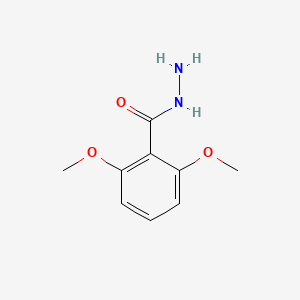

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)

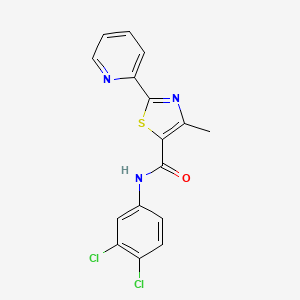

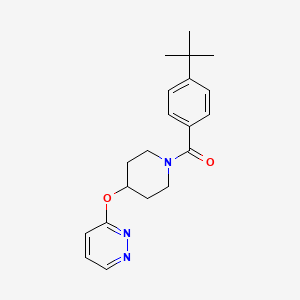

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)